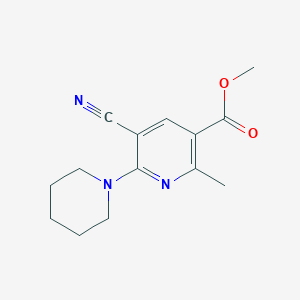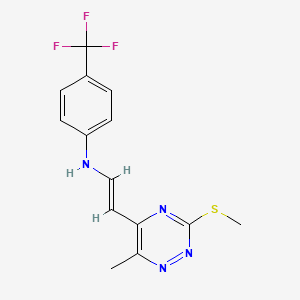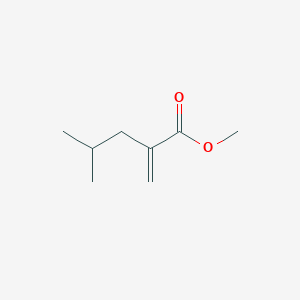
n-Butyl perfluorooctanoate
概要
説明
n-Butyl perfluorooctanoate is a synthetic compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS) which are widely used in many industrial applications . It is a molecule that contains a total of 37 bonds, including 28 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, and 1 ester .
Molecular Structure Analysis
The molecular formula of n-Butyl perfluorooctanoate is C12H9F15O2 . It contains a perfluorinated, n-heptyl “tail group” and a carboxylate "head group" . The molecule contains a total of 37 bonds, including 28 non-H bonds, 1 multiple bond, 10 rotatable bonds, 1 double bond, and 1 ester .
Physical And Chemical Properties Analysis
n-Butyl perfluorooctanoate has a molecular weight of 470.17500 . It is a very stable compound due to the strength of the carbon-fluorine bonds, the presence of the three electron pairs surrounding each fluorine atom, and the shielding of the carbon atoms by the fluorine atoms .
科学的研究の応用
Environmental Persistence and Toxicity
n-Butyl perfluorooctanoate, similar to PFOA, has been investigated for its environmental persistence and potential toxicity. Studies have shown that these compounds can accumulate in biota, raising concerns about their long-term impact on ecosystems and human health. For example, research on the disposition of perfluorinated acid isomers in Sprague‐Dawley rats highlighted the bioaccumulation potential of these compounds and their isomer-specific disposition in organisms, suggesting that they could serve as markers for distinguishing environmental PFA sources (De Silva et al., 2009).
Developmental and Reproductive Effects
Perfluorinated compounds, including n-Butyl perfluorooctanoate derivatives like PFOA, have been studied for their developmental and reproductive effects. Research in zebrafish embryos showed that compounds with longer chain lengths tend to be more toxic, affecting development and potentially leading to deformations and other adverse outcomes (Hagenaars et al., 2011).
Neurotoxicity and Behavioral Effects
Studies have also explored the neurotoxic effects of perfluorinated compounds. For instance, neonatal exposure to PFOA and PFOS in mice was linked to changes in proteins important for neuronal growth and synaptogenesis in the developing brain, suggesting potential neurobehavioral defects and alterations in the cholinergic system (Johansson et al., 2009).
Hepatic and Metabolic Effects
Perfluorinated compounds have been associated with hepatomegaly, peroxisome proliferation, and other hepatic effects. Research in rats treated with perfluorinated fatty acids demonstrated the induction of peroxisome proliferation in the liver, emphasizing the importance of the carboxylic group in these molecules for their biological activity (Ikeda et al., 1985).
Safety and Hazards
将来の方向性
Research on per- and polyfluoroalkyl substances (PFAS), including n-Butyl perfluorooctanoate, is ongoing due to their prevalence, degradation resistance, and potential toxicity . Future research directions include understanding the mobility, substitution of regulated substances, increase in structural diversity of existing PFAS molecules, and the unknown “Dark Matter” . There is a need for optimized analytical setups, especially multi-methods, and semi-specific tools to determine PFAS-sum parameters in any relevant matrix .
作用機序
Target of Action
n-Butyl perfluorooctanoate, like other perfluoroalkyl substances (PFAS), primarily targets the peroxisome proliferator receptor alpha (PPARα) . PPARα is a key regulator of lipid metabolism and inflammation, and its activation by PFAS is considered the primary mechanism of action .
Mode of Action
The compound interacts with its target, PPARα, leading to a series of biochemical changes. Activation of PPARα by PFAS is known to induce several adverse effects on the liver, including increased proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers . The human relevance of this mechanism is uncertain .
Biochemical Pathways
The activation of PPARα by PFAS affects various biochemical pathways. These include the disruption of mitochondrial bioenergetics through mechanisms such as protonophoric uncoupling of mitochondrial respiration, induction of the mitochondrial permeability transition (MPT), or a nonselective increase in membrane permeability . Additionally, PFAS can potentially interact with the DNA-binding domain of NR1D1, a transcriptional repressor important in circadian rhythm .
Pharmacokinetics
The pharmacokinetics of perfluoroalkyl substances like n-Butyl perfluorooctanoate involve their absorption, distribution, metabolism, and excretion (ADME). These compounds are chemically very stable and highly resistant to biological degradation, which leads to their persistence in the environment . .
Result of Action
The activation of PPARα by n-Butyl perfluorooctanoate can lead to several molecular and cellular effects. These include increased hepatocyte proliferation, hepatomegaly, steatosis, hypercholesterolemia, nonalcoholic fatty liver disease, and liver cancers . Additionally, PFAS-induced activation of p53 and inhibition of androgen receptor and NR1D1 have been observed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of n-Butyl perfluorooctanoate. As a persistent organic pollutant, it can be detected almost ubiquitously, e.g., in water, plants, different kinds of foodstuffs, in animals such as fish, birds, in mammals, as well as in human breast milk and blood . The compound’s stability and resistance to degradation lead to its environmental persistence .
特性
IUPAC Name |
butyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F15O2/c1-2-3-4-29-5(28)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMFZWPPSPRLTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F15O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895738 | |
| Record name | Butyl perfluorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307-96-0 | |
| Record name | Butyl perfluorooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-(4-chlorophenyl)-3-[4-(4-chlorophenyl)piperazin-1-yl]but-2-enamide](/img/structure/B3123324.png)
![N-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]-N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B3123338.png)
triazin-2-yl)sulfanyl)propanoate](/img/structure/B3123344.png)
![3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3123345.png)
![Methyl 2-{[2-(5,6-dihydrobenzo[h]quinazolin-2-ylamino)-2-oxoethyl]sulfanyl}acetate](/img/structure/B3123350.png)
![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-nitrobenzyl)oxime](/img/structure/B3123360.png)




![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-diethylamine](/img/structure/B3123389.png)


